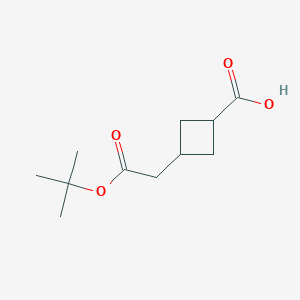

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

Description

cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (CAS: 1008773-79-2) is a bicyclic compound featuring a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol . Predicted physical properties include a density of 1.17±0.1 g/cm³, a boiling point of 368.3±31.0 °C, and a pKa of 4.58±0.40, indicating moderate acidity comparable to other carboxylic acids . The compound is sensitive to irritants and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUHNXJFVFZURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847416-52-8 | |

| Record name | (1s,3s)-3-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclobutanecarboxylic acid.

Protection of Carboxyl Group: The carboxyl group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Alkylation: The protected cyclobutanecarboxylic acid is then subjected to alkylation with a suitable alkylating agent, such as methyl iodide, under basic conditions.

Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various alkylated derivatives.

Scientific Research Applications

Overview

Cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid is a chemical compound with the molecular formula and a molecular weight of 214.26 g/mol. It features a cyclobutane ring and a carboxylic acid functional group, which makes it significant in various scientific research applications, particularly in organic synthesis and biological studies.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the carboxylic acid functionality, allowing selective modifications of other parts of the molecule. This property is particularly useful in multi-step synthetic pathways where protecting groups are essential for controlling reactivity.

Biological Studies

Research has explored the potential biological activity of this compound, including its interactions with various biomolecules. Studies often focus on assessing binding affinities, reactivity with enzymes, and modulation of biological pathways. These investigations are crucial for understanding its potential therapeutic roles and optimizing its use in drug development.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties . Its unique structure may provide novel mechanisms of action against certain biological targets, making it a candidate for drug development, particularly in treating conditions related to inflammation or other diseases mediated by specific receptors.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for creating diverse chemical products.

Case Studies

-

Synthesis of Complex Molecules :

- A study demonstrated the use of this compound as an intermediate in synthesizing novel cyclic peptides, showcasing its utility in medicinal chemistry.

-

Biological Interaction Studies :

- Research highlighted its interaction with specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments.

- Therapeutic Investigations :

Mechanism of Action

The mechanism of action of cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid with structurally related Boc-protected cycloalkane carboxylic acids:

Key Structural and Functional Differences

Ring Size and Strain :

- Cyclopropane (3-membered ring): High ring strain increases reactivity but may limit stability .

- Cyclobutane (4-membered ring): Moderate strain balances reactivity and rigidity, favoring use in drug design for conformational restriction .

- Cyclopentane/Cyclohexane (5-/6-membered rings): Lower strain enhances stability and flexibility, as seen in the cyclohexane derivative’s role in GABA analog synthesis .

Substituent Position and Steric Effects :

- The cis-3 configuration in the cyclobutane and cyclohexane derivatives positions functional groups for optimal hydrogen bonding (e.g., O–H⋯O interactions in cyclohexane analogs) .

- Methyl substitution on cyclobutane (e.g., CAS 2231665-99-7) introduces steric effects that could alter binding affinity or metabolic stability .

Physical Properties :

- Melting Points : Cyclopentane derivatives exhibit exceptionally high melting points (245–250°C), likely due to efficient crystal packing .

- Acidity : The pKa of the cyclobutane derivative (~4.58) is consistent with carboxylic acids, but subtle differences in ring electronics may influence solubility and ionization .

Applications: Cyclohexane analogs are explicitly linked to GABA-related neurological research, serving as intermediates for inhibitors of neurotransmitter uptake .

Limitations and Missing Data

- Experimental melting/boiling points and solubility data are unavailable for several compounds, limiting direct comparison.

- Predicted properties (e.g., boiling points) require empirical validation .

Biological Activity

Overview

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid (CAS No. 847416-52-8) is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications in drug synthesis.

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of tert-butyl bromoacetate with a cyclobutanone derivative in the presence of a base, followed by hydrolysis to yield the desired product. The compound's unique structure, characterized by the tert-butoxycarbonylmethyl group attached to a cyclobutane ring, contributes to its distinctive chemical reactivity.

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecular targets. The carboxylic acid group can engage in hydrogen bonding and electrostatic interactions, which may facilitate its binding to proteins or enzymes involved in various biological pathways. The tert-butoxycarbonylmethyl group enhances the compound's stability and reactivity, making it suitable for further modifications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

- Anti-inflammatory Properties : The compound has been investigated for its potential role in modulating inflammatory responses, which could have implications for treating inflammatory diseases.

- Neuroprotective Effects : Some studies have explored its effects on neuronal cells, indicating potential neuroprotective benefits that could be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

A selection of research findings highlights the biological activity of this compound:

- Study on Antimicrobial Activity :

- Investigation into Anti-inflammatory Effects :

- Neuroprotective Studies :

Comparison with Similar Compounds

The biological activity of this compound can be compared with other cyclobutane derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H18O4 | Antimicrobial, Anti-inflammatory |

| trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | C10H17NO4 | Neuroprotective, Antioxidant |

| 4-Cycloalkylaminopyrazolo pyrimidine derivatives | Varies | NMDA receptor antagonists |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc) protection of a cyclobutane-derived amine intermediate. For analogs like cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, synthesis involves coupling Boc-protected amines with carboxylic acid precursors in ethyl acetate, followed by crystallization . Key parameters include solvent choice (e.g., ethyl acetate for controlled evaporation), reaction temperature (ambient to 50°C), and stoichiometric ratios of Boc-anhydride to amine. Yield optimization may require monitoring via H NMR (e.g., δ 1.43 ppm for Boc methyl groups) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Confirm the structure using:

- H NMR : Look for Boc-group signals (δ 1.43 ppm, singlet, 9H) and cyclobutane ring protons (δ 1.05–2.40 ppm, multiplet) .

- IR Spectroscopy : Detect carbonyl stretches (C=O) from the Boc group (~1680–1720 cm) and carboxylic acid (~2500–3300 cm for O-H) .

- Mass Spectrometry : Verify molecular weight (e.g., theoretical 215.25 g/mol for analogs) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound should be stored in inert atmospheres (argon/nitrogen) at room temperature, protected from light and moisture. Decomposition risks include Boc-group cleavage under acidic conditions or prolonged exposure to humidity. Purity (>95%) can degrade if stored improperly; periodic HPLC analysis (C18 column, acetonitrile/water gradient) is advised .

Q. How can researchers resolve solubility challenges during purification of this compound?

- Methodological Answer : Use ethyl acetate or dichloromethane for initial dissolution, followed by slow addition of hexane to precipitate impurities. For analogs, recrystallization from ethyl acetate yields high-purity crystals (mp 127–133°C for similar Boc-protected acids) .

Advanced Research Questions

Q. What role do intermolecular hydrogen bonds play in the crystallization of this compound, and how do they influence its solid-state properties?

- Methodological Answer : X-ray crystallography reveals that O-H⋯O and N-H⋯O hydrogen bonds form eight-membered ring motifs (graph-set R(8)), stabilizing the crystal lattice along specific axes (e.g., b-axis in analogs). These interactions affect melting points (e.g., 178–250°C for Boc derivatives) and solubility profiles. Computational modeling (e.g., DFT) can predict packing efficiency .

Q. How can chiral resolution be achieved for enantiomers of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as amylose- or cellulose-based columns. For Boc-protected cyclobutane derivatives, resolution is enhanced with polar organic mobile phases (e.g., ethanol/hexane). Circular dichroism (CD) spectroscopy can confirm enantiopurity .

Q. What mechanistic insights explain the reactivity of the Boc-protected cyclobutane core under nucleophilic or electrophilic conditions?

- Methodological Answer : The Boc group stabilizes the cyclobutane ring via steric shielding, reducing ring strain. In acidic conditions, Boc deprotection generates a reactive amine intermediate. Kinetic studies (e.g., monitoring by F NMR for trifluoromethyl analogs) reveal rate constants for ring-opening reactions .

Q. How does the steric bulk of the tert-butoxycarbonyl group influence the compound’s conformational dynamics in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) shows restricted rotation around the cyclobutane-carboxylic acid bond due to Boc-group steric hindrance. NOESY experiments confirm axial-equatorial isomer ratios in solution .

Q. What strategies mitigate hazards associated with handling this compound in large-scale reactions?

- Methodological Answer : Follow GHS guidelines (H302, H315, H319): Use fume hoods, PPE (nitrile gloves, goggles), and avoid inhalation. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Hazardous byproducts (e.g., tert-butyl alcohol) require separate waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.